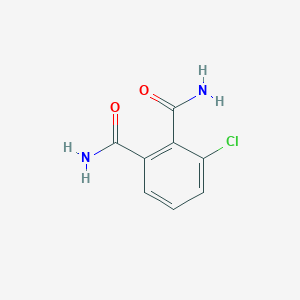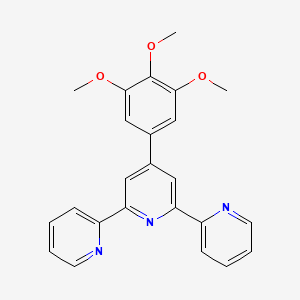
2,6-dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine
描述
2,6-Dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of three pyridine rings and a trimethoxyphenyl group. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. The compound’s structure allows it to interact with various biological targets, making it a promising candidate for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyridine Core: The initial step involves the formation of the pyridine core through a condensation reaction. This can be achieved by reacting nicotinic acid with appropriate aryl halides under basic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This step requires the use of a boronic acid derivative of the trimethoxyphenyl group and a suitable palladium catalyst.
Final Assembly: The final step involves the coupling of the pyridine core with the trimethoxyphenyl group under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
2,6-Dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Functionalized pyridine derivatives with various substituents.
科学研究应用
2,6-Dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells
Biological Research: It is used as a tool compound to study the mechanisms of cell cycle regulation and apoptosis.
Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents targeting various diseases.
作用机制
The mechanism of action of 2,6-dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine involves its interaction with tubulin, a key protein involved in cell division. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. The trimethoxyphenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity for tubulin.
相似化合物的比较
Similar Compounds
Combretastatin A-4: A well-known tubulin polymerization inhibitor with a similar mechanism of action.
Colchicine: Another tubulin inhibitor that binds to the colchicine binding site on tubulin.
Podophyllotoxin: A natural product that inhibits tubulin polymerization and has anticancer properties.
Uniqueness
2,6-Dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine is unique due to its specific structural features, including the presence of multiple pyridine rings and a trimethoxyphenyl group. These features contribute to its high binding affinity for tubulin and its potent anticancer activity. Additionally, the compound’s ability to induce apoptosis through cell cycle arrest at the G2/M phase distinguishes it from other similar compounds.
属性
IUPAC Name |
2,6-dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-28-22-14-17(15-23(29-2)24(22)30-3)16-12-20(18-8-4-6-10-25-18)27-21(13-16)19-9-5-7-11-26-19/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTPHJQUPFPBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576881 | |
| Record name | 2~4~-(3,4,5-Trimethoxyphenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144780-85-8 | |
| Record name | 2~4~-(3,4,5-Trimethoxyphenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


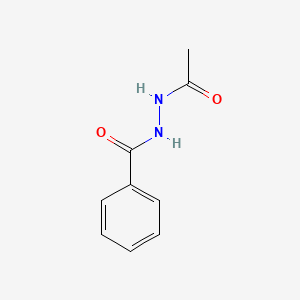
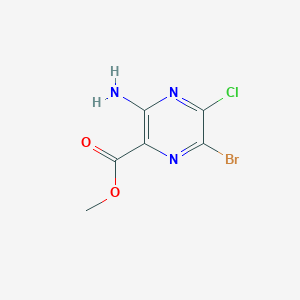

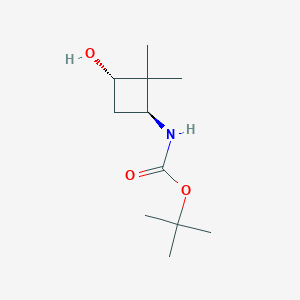
![tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B3047729.png)

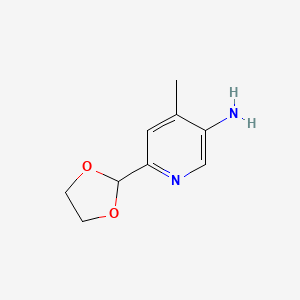
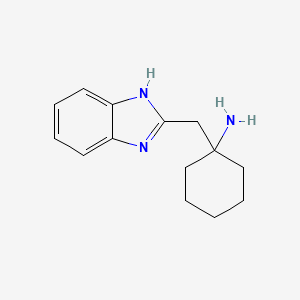

![Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid](/img/structure/B3047738.png)
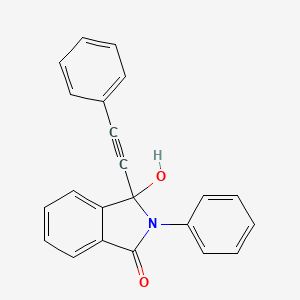

![tert-Butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B3047744.png)
